p-Metolazone, chemically known as 7-chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinazolinesulfonamide, is a synthetic compound belonging to the class of drugs known as quinazoline-type diuretics. [, ] It is a potent diuretic primarily used in scientific research to investigate renal function, electrolyte transport, and mechanisms related to diuretic resistance. [, , ]
p-Metolazone, commonly referred to simply as metolazone, is a thiazide-like diuretic used primarily in the treatment of hypertension and fluid retention associated with heart failure. It functions by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. Metolazone is particularly notable for its effectiveness in patients with reduced renal function, where other diuretics may be less effective.
Metolazone was first synthesized in the 1960s and has since been a significant therapeutic agent in managing fluid overload conditions, especially in patients with heart failure. Its chemical structure is derived from benzothiadiazine, which is a core structure for many diuretics.
p-Metolazone is classified as a thiazide-like diuretic. It is not a true thiazide but shares similar mechanisms of action and pharmacological properties. This classification is critical for understanding its use alongside other diuretics, particularly loop diuretics, to enhance diuretic efficacy in resistant cases.
The synthesis of p-Metolazone typically involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and minimize by-products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of p-Metolazone is CHClNOS, and its structural representation includes a benzothiadiazine ring fused with a methylthio group and a sulfonamide moiety.
The three-dimensional structure of p-Metolazone can be visualized using computational chemistry software, which allows for analysis of its binding interactions with target proteins in the nephron.
p-Metolazone primarily undergoes metabolic reactions in the liver, where it is converted into various metabolites that are excreted via urine. The main reactions include:
The metabolic stability of p-Metolazone is crucial for its pharmacokinetics, which influences its dosing regimen and therapeutic effectiveness.
p-Metolazone acts primarily by inhibiting the sodium-chloride symporter located in the distal convoluted tubule of the nephron. This inhibition results in:
Studies show that p-Metolazone retains effectiveness even when glomerular filtration rate is significantly reduced, making it particularly useful in patients with compromised renal function .
Relevant analyses have shown that these properties contribute to its bioavailability and therapeutic efficacy .
p-Metolazone has significant clinical applications:
The development of quinazoline diuretics emerged from efforts to enhance renal sodium excretion while mitigating limitations of early sulfonamide-based agents. Metolazone was patented in 1966 by Indian-American chemist Dr. Bola Vithal Shetty and approved for medical use in 1974 [3] [9]. Its discovery stemmed from systematic modifications of the quinazoline core—a bicyclic structure comprising fused benzene and pyrimidine rings—to optimize inhibition of renal tubular sodium reabsorption. Early studies revealed that metolazone derivatives, including the para-substituted variant (p-metolazone), retained efficacy even at glomerular filtration rates (GFR) below 30–40 mL/min, unlike classical thiazides [1] [3]. This property established quinazoline diuretics as critical tools for managing edema in comorbid heart and kidney disease.
Table 1: Key Milestones in Quinazoline Diuretic Development
Year | Event | Significance |
---|---|---|
1966 | Patent filed for metolazone | Initial recognition of quinazoline diuretic potential |
1974 | FDA approval of metolazone (Zaroxolyn®) | First clinical availability |
1980s | Identification of renal-impaired efficacy | Differentiated from thiazides in advanced CKD |
2000s | Structural refinement to p-metolazone | Enhanced bioavailability and target specificity |
p-Metolazone is classified as a thiazide-like diuretic due to its shared mechanism with thiazides but distinct chemical backbone. While thiazides contain a benzothiadiazine ring, p-metolazone features a quinazoline core (7-chloro-1,2,3,4-tetrahydro-2-methyl-4-oxo-3-o-tolyl-6-sulfonamide) with a para-oriented sulfonamide group [3] [6]. This configuration enables dual activity: primary inhibition of the distal convoluted tubule’s Na⁺/Cl⁻ cotransporter (NCC), and secondary suppression of proximal tubular sodium reabsorption via carbonic anhydrase modulation [1] [4]. The molecular structure includes three key moieties:
Unlike thiazides, p-metolazone’s quinazoline backbone lacks the cyclic sulfonamide group, rendering it non-aromatic and more resistant to metabolic degradation. This confers sustained diuresis in renal impairment (GFR <30 mL/min) [1] [3].
Table 2: Structural Comparison of p-Metolazone with Classical Diuretics
Feature | p-Metolazone | Thiazide Diuretics | Loop Diuretics |
---|---|---|---|
Core Structure | Quinazoline | Benzothiadiazine dioxides | Anthranilic acid |
Key Functional Groups | 7-Cl, 6-SO₂NH₂, 3-o-tolyl | 7-SO₂NH₂, 6-Cl | 2-NH₂, 4-SO₂NH₂ |
Nephron Target | Distal + proximal tubules | Distal convoluted tubule | Thick ascending limb |
Efficacy in Low GFR | Retained (≥80% activity) | Diminished (<50% activity) | Retained |
The term “p-metolazone” denotes the para-isomer of metolazone, where the sulfonamide group (-SO₂NH₂) occupies position 6 (equivalent to para relative to the quinazoline nitrogen) [6]. IUPAC nomenclature designates it as 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, reflecting:
Isomeric variations arise from:
Synonymous nomenclature includes chemical identifiers (CAS 17560-51-9), brand names (Zaroxolyn®), and abbreviated notations (p-metolazone). The “p-” prefix is non-IUPAC but clinically denotes the pharmacologically active para-substituted isomer.
Table 3: Nomenclature and Isomeric Variants of Metolazone
Designation | Description | Chemical Significance |
---|---|---|
p-Metolazone | Para-sulfonamide isomer | Highest diuretic efficacy |
7-Chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | IUPAC name | Defines atomic positions and saturation |
Metolazone | Non-specific term for mixture | Includes less active isomers |
o-Metolazone | Ortho-sulfonamide isomer | ~40% reduced NCC affinity |
SR 720-22 | Preclinical code | Original developmental identifier |
Interactive Table: Structural Features of p-Metolazone
Atomic Position | Substituent | Role in Pharmacological Activity |
---|---|---|
2 | Methyl group | Prevents rapid hepatic oxidation |
3 | o-Tolyl | Enhances membrane permeability |
6 | Sulfonamide | Binds NCC cotransporter via H-bonding |
7 | Chlorine | Increases halogen bonding affinity |
4 | Oxo group | Stabilizes ring conformation |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1